

An In-depth Technical Guide to Lysopine: Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: *Lysopine*

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This technical guide provides a comprehensive overview of **lysopine**, an opine molecule central to the interaction between *Agrobacterium tumefaciens* and its host plants. This document details its chemical structure, physicochemical properties, biosynthesis, and catabolism, along with outlining key experimental methodologies for its study.

Chemical Structure and Identification

Lysopine, systematically named N2-(1-carboxyethyl)-L-lysine, is a derivative of the amino acid L-lysine.^{[1][2]} Its chemical structure is characterized by a lysine backbone with a carboxyethyl group attached to the alpha-amino group.

Chemical Identifiers:

- Molecular Formula: C₉H₁₈N₂O₄^[1]
- IUPAC Name: (2S)-2-[(1R)-1-carboxyethylamino]-6-aminohexanoic acid
- CAS Number: 34522-31-1^[3]
- PubChem CID: 193187^[3]

- SMILES: CC(C(=O)O)N--INVALID-LINK--C(=O)O[2]

A 2D chemical structure of L-**Lysopine** is provided below.

 Chemical structure of lysopine

Caption: 2D chemical structure of L-**Lysopine**.

Physicochemical Properties

A summary of the key physicochemical properties of **lysopine** is presented in the table below. This data is crucial for its detection, purification, and in understanding its biological transport and metabolism.

Property	Value	Reference
Molecular Weight	218.25 g/mol	[1]
Melting Point	240 °C	[1]
Physical Description	Solid	[1]
XLogP3-AA	-3.5	[3]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	7	[3]
Exact Mass	218.12665706 g/mol	[1]
Monoisotopic Mass	218.12665706 g/mol	[1]
Topological Polar Surface Area	124 Å ²	[3]
Heavy Atom Count	15	[3]

Biological Significance and Pathways

Lysopine plays a critical role in the pathogenesis of *Agrobacterium tumefaciens*, the causative agent of crown gall disease in plants. Its significance lies in its synthesis by the host plant's machinery, as directed by genes transferred from the bacterium, and its subsequent utilization by the bacterium as a source of carbon and nitrogen.

Biosynthesis in Planta

Lysopine is not naturally produced by plants. Its synthesis is a result of the genetic transformation of the plant cell by *Agrobacterium tumefaciens*. The bacterium transfers a segment of its Ti (tumor-inducing) plasmid, known as the T-DNA, into the plant genome. The T-DNA carries the gene for **lysopine** dehydrogenase (also known as **lysopine** synthase), which catalyzes the reductive condensation of L-lysine and pyruvate to form **lysopine**.

The biosynthesis of L-lysine in plants occurs through the aspartate family pathway. This pathway is subject to complex feedback regulation.



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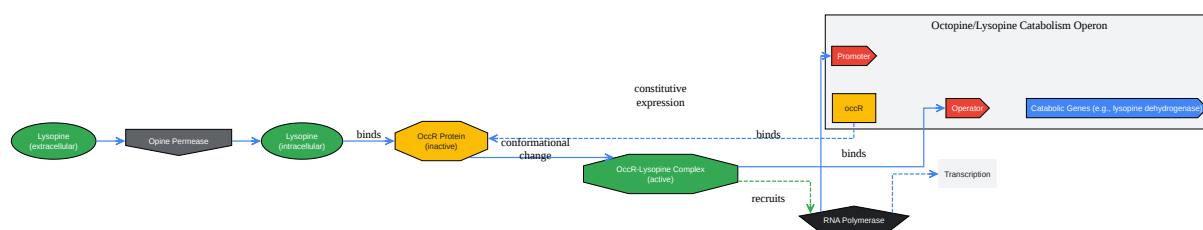
Caption: Biosynthesis of L-lysine in plants and subsequent conversion to **lysopine**.

Catabolism by *Agrobacterium tumefaciens*

Lysopine, secreted by the crown gall tumor cells, is specifically utilized by *Agrobacterium tumefaciens* strains that carry the corresponding catabolic genes on their Ti plasmid. The catabolism of **lysopine** is initiated by **lysopine** dehydrogenase, which catalyzes the oxidative cleavage of **lysopine** back to L-lysine and pyruvate. These products then enter the bacterium's primary metabolic pathways.

The genes for opine catabolism are typically organized in operons that are inducible by the specific opine. The regulation of the octopine/**lysopine** catabolism operon involves a LysR-type

transcriptional regulator (OccR). In the presence of the opine, OccR activates the transcription of the catabolic genes.



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Caption: Regulation of the **lysopine** catabolism operon in *Agrobacterium tumefaciens*.

Experimental Protocols

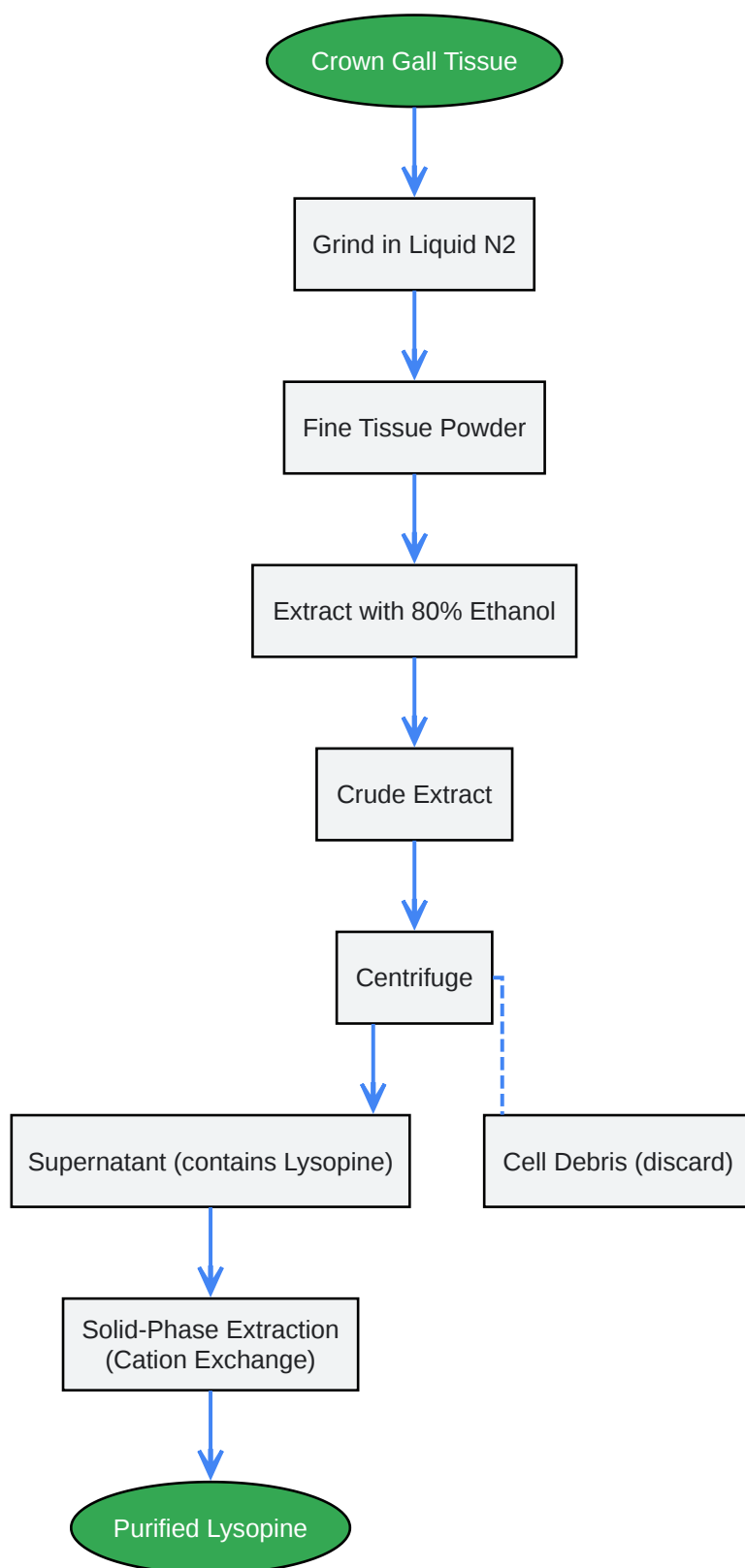
Detailed experimental protocols are essential for the accurate study of **lysopine**. Below are outlines of key methodologies.

Extraction of Lysopine from Plant Tissues

The extraction of opines like **lysopine** from crown gall tumors or transformed plant tissues requires methods that efficiently lyse plant cells and solubilize these polar molecules while minimizing degradation.

Methodology Outline:

- **Tissue Homogenization:** Fresh or frozen plant tissue is ground to a fine powder in liquid nitrogen to disrupt the cell walls.
- **Extraction Solvent:** A common extraction solvent is a mixture of ethanol and water (e.g., 80% ethanol), which effectively solubilizes opines.
- **Extraction Procedure:** The powdered tissue is suspended in the extraction solvent and incubated, often with shaking, to allow for the diffusion of **lysopine** into the solvent.
- **Clarification:** The extract is centrifuged to pellet cell debris. The supernatant, containing the **lysopine**, is collected.
- **Purification (Optional):** For higher purity, the extract can be further purified using techniques like solid-phase extraction (SPE) with a cation-exchange resin, which will bind the positively charged **lysopine**. Elution is then performed with a high-salt or high-pH buffer.



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Caption: Experimental workflow for the extraction of **lysopine** from plant tissue.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the sensitive and specific quantification of **lysopine** in complex biological extracts.

Methodology Outline:

- Chromatographic Separation:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to separate **lysopine** from other components in the extract.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ionizing **lysopine**.
 - Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion ($[M+H]^+$) of **lysopine** (m/z 219.13) provides high selectivity. For enhanced specificity and quantification, Multiple Reaction Monitoring (MRM) can be used, monitoring a specific fragmentation of the parent ion.
- Quantification: A standard curve is generated using a pure **lysopine** standard of known concentrations to quantify the amount of **lysopine** in the samples.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the chemical structure of **lysopine**.

Methodology Outline:

- **Sample Preparation:** A purified and dried sample of **lysopine** is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), due to its high polarity.
- **NMR Experiments:**
 - ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms in the molecule.
 - ¹³C NMR: Provides information on the carbon skeleton.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms and confirm the complete structure of **lysopine**.
- **Data Analysis:** The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to assign all the protons and carbons and confirm the structure of N2-(1-carboxyethyl)-L-lysine.

Lysopine Dehydrogenase Enzyme Assay

The activity of **lysopine** dehydrogenase can be measured by monitoring the consumption or production of NAD(P)H, which has a strong absorbance at 340 nm.

Methodology Outline:

- **Reaction Mixture:** A buffered solution (e.g., Tris-HCl or phosphate buffer at an appropriate pH) containing the substrates: L-lysine, pyruvate, and NAD(P)H.
- **Enzyme:** A purified preparation of **lysopine** dehydrogenase or a crude cell extract containing the enzyme.
- **Assay Procedure:** The reaction is initiated by adding the enzyme to the reaction mixture. The change in absorbance at 340 nm over time is monitored using a spectrophotometer.
- **Calculation of Activity:** The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units of μmol of NAD(P)H oxidized or produced per minute per milligram of protein.

Conclusion

Lysopine is a key molecule in the intricate relationship between *Agrobacterium tumefaciens* and its plant hosts. A thorough understanding of its chemical properties, biosynthesis, and catabolism is crucial for research in plant pathology, microbial genetics, and the development of novel strategies for disease control. The experimental methodologies outlined in this guide provide a framework for the accurate and reliable study of this important opine.

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